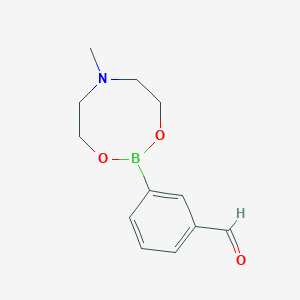
3-(6-Methyl-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6-Methyl-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde is a boronic acid derivative with the empirical formula C12H12BNO5 and a molecular weight of 261.04 g/mol . This compound is known for its unique structure, which includes a boron atom integrated into a heterocyclic ring, making it a valuable reagent in organic synthesis and various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methyl-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde typically involves the reaction of 3-formylphenylboronic acid with a suitable amine and a boronic acid derivative under controlled conditions. The reaction is carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
3-(6-Methyl-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde undergoes various chemical reactions, including:
Substitution: The boronic acid moiety can participate in Suzuki-Miyaura cross-coupling reactions with halides in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Palladium catalyst, halides
Major Products Formed
Oxidation: 3-(6-Methyl-1,3,6,2-dioxazaborocan-2-yl)benzoic acid
Reduction: 3-(6-Methyl-1,3,6,2-dioxazaborocan-2-yl)benzyl alcohol
Substitution: Various substituted benzaldehyde derivatives depending on the halide used
Aplicaciones Científicas De Investigación
3-(6-Methyl-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-(6-Methyl-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with nucleophiles, facilitating various chemical transformations. In Suzuki-Miyaura cross-coupling reactions, the boronic acid moiety reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Formylphenylboronic acid MIDA ester
- 3-Methoxycarbonylphenylboronic acid MIDA ester
- 4-(1,3,6,2-Dioxazaborocan-2-yl)benzonitrile
Uniqueness
3-(6-Methyl-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde is unique due to its specific structure, which includes a boron atom integrated into a heterocyclic ring. This structure imparts unique reactivity and stability, making it a valuable reagent in various chemical reactions and scientific research applications .
Propiedades
Fórmula molecular |
C12H16BNO3 |
|---|---|
Peso molecular |
233.07 g/mol |
Nombre IUPAC |
3-(6-methyl-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde |
InChI |
InChI=1S/C12H16BNO3/c1-14-5-7-16-13(17-8-6-14)12-4-2-3-11(9-12)10-15/h2-4,9-10H,5-8H2,1H3 |
Clave InChI |
DCVDSPQCGIEHCK-UHFFFAOYSA-N |
SMILES canónico |
B1(OCCN(CCO1)C)C2=CC(=CC=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


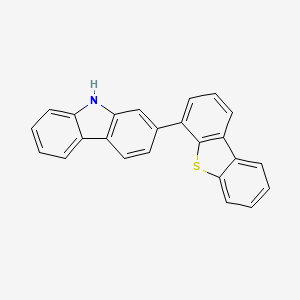
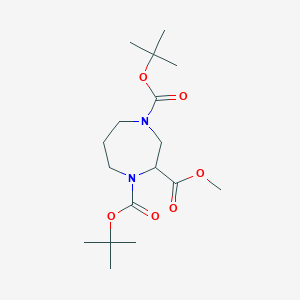

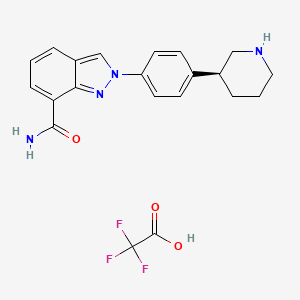
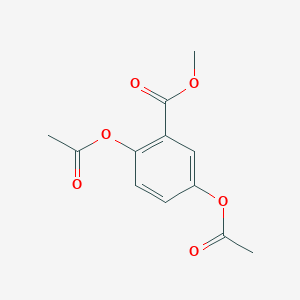
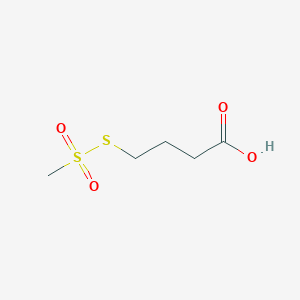
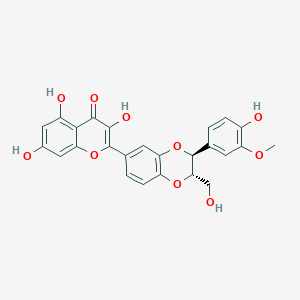
![1,3-Oxathiolane-2-carboxylic acid, 5-hydroxy-, 5-methyl-2-(1-methylethyl)cyclohexyl ester, [1R-[1alpha(2S*,5S*),2beta,5alpha]]-](/img/structure/B12337692.png)
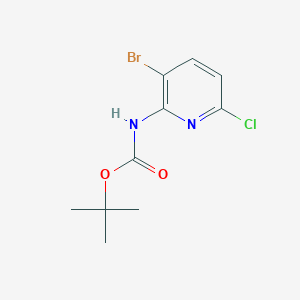
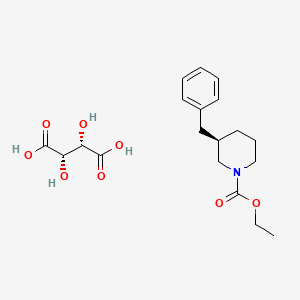
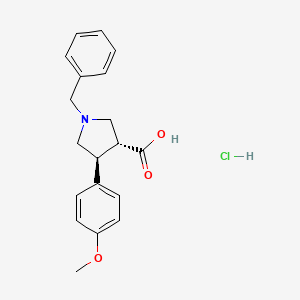
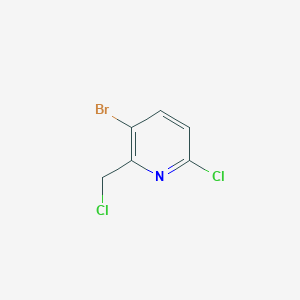
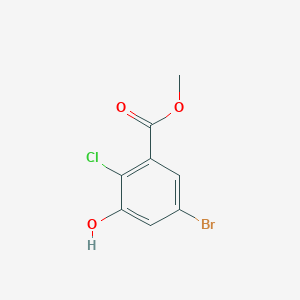
![tert-butyl N-[(3R)-8-bromo-4-oxo-3,5-dihydro-2H-1,5-benzoxazepin-3-yl]carbamate](/img/structure/B12337758.png)
